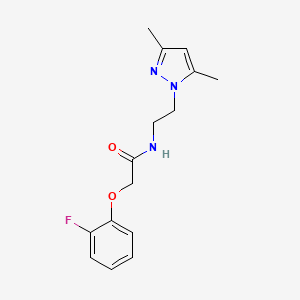

N-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

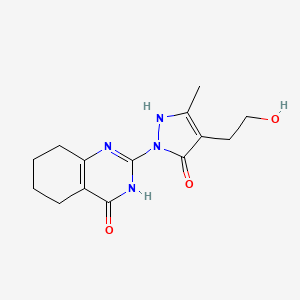

The compound "N-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and applications of the compound of interest.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step reaction starting from 4-chlorobenzenamine . These examples suggest that the synthesis of "this compound" would likely involve a multi-step reaction sequence, possibly starting from chlorinated aniline derivatives and involving intermediate steps such as amide formation and triazole ring closure.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the molecular structure of triazole derivatives. For example, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was elucidated using X-ray diffraction, revealing dihedral angles between the triazole ring and attached phenyl rings . Similarly, the structure of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was determined to crystallize in an orthorhombic system . These findings indicate that the molecular structure of the compound could be similarly analyzed, providing insights into its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents on the triazole ring. For instance, the presence of carboxamide groups can facilitate the formation of hydrogen bonds, as seen in the dimeric pairs formed by N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . The chemical reactivity of "this compound" would likely be influenced by the electron-withdrawing chloro substituents and the electron-donating methyl group, potentially affecting its reactivity in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be predicted using computational methods and measured experimentally. For example, the density and enthalpy of formation of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole were calculated, and its thermal stability was assessed using differential scanning calorimetry . These methods could be applied to the compound of interest to predict its density, stability, and energetic properties. Additionally, the sensitivity to impact and friction of related compounds provides a basis for assessing the safety and handling requirements of the compound .

Applications De Recherche Scientifique

Heterocyclic Compound Significance

N-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide belongs to the class of 1,2,4-triazole derivatives, which have been recognized for their broad range of biological activities. Notably, these compounds have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, as well as their effectiveness against several neglected diseases. The demand for new compounds within this class is driven by the ongoing discovery of new diseases and the persistent challenge of drug-resistant bacteria and viruses (Ferreira et al., 2013).

Synthesis and Chemical Properties

The synthesis of 1,2,4-triazole derivatives like this compound involves various strategies. These derivatives have attracted significant interest due to their diverse applications in drug discovery, material science, and pharmaceutical chemistry. The stability of triazole rings to acidic and basic hydrolysis, coupled with their significant dipole moment, makes them suitable for interactions with biological targets. Innovations in synthetic routes, especially those that are eco-friendly, are crucial for the development of new biologically active 1,2,4-triazoles (Kaushik et al., 2019).

Environmental Impact and Applications

Derivatives of 1,2,4-triazole also have applications beyond pharmacology. They are utilized in various fields such as optical materials, photosensitizers, coloring agents, antioxidants, and even as additives for fuels and oils. Their low toxicity makes them an interesting subject for further research in different scientific domains. However, there is a need for a more comprehensive understanding and generalization of data regarding these compounds, emphasizing the significance of continued research in this area (Parchenko, 2019).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N4O/c1-9-20-15(16(24)21-13-4-2-10(17)3-5-13)22-23(9)14-7-11(18)6-12(19)8-14/h2-8H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCOQRLKUBTCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2522576.png)

![1-(4-methoxyphenyl)-N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2522578.png)

![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2522584.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2522586.png)

![(3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2522592.png)

![5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2522595.png)